Linsitinib-d3 is a deuterated form of linsitinib, which is a selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential therapeutic applications in oncology, particularly for tumors that exhibit high expression of IGF-1R. The chemical structure of linsitinib-d3 includes deuterium atoms that replace certain hydrogen atoms in the molecular framework, which can enhance its metabolic stability and alter pharmacokinetic properties compared to its non-deuterated counterpart.
Linsitinib-d3 functions by binding to the tyrosine kinase domain of IGF-1R and IR, inhibiting their autophosphorylation upon ligand binding. This blockade prevents downstream signaling pathways, such as the phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase/ERK pathways, which are crucial for tumor cell proliferation and survival. The specific reactions involve:
Linsitinib-d3 exhibits significant biological activity as an anticancer agent. It has been shown to reduce tumor growth in various preclinical models by:
Clinical studies have indicated that linsitinib can be well-tolerated with manageable side effects, making it a candidate for further investigation in both adult and pediatric populations with specific tumor types.
The synthesis of linsitinib-d3 involves deuteration processes applied to the original linsitinib compound. Common methods include:
Linsitinib-d3 is primarily investigated for its applications in oncology, particularly for:
Additionally, its deuterated form may offer advantages in pharmacokinetics, leading to improved therapeutic outcomes.
Interaction studies involving linsitinib-d3 focus on its binding affinity and inhibitory effects on IGF-1R and IR. Research has shown:
These interactions are crucial for understanding its role in cancer therapy and potential combination strategies.
Several compounds share structural or functional similarities with linsitinib-d3, particularly those targeting insulin-like growth factor receptors or related pathways. Here are some notable examples:
Linsitinib-d3's uniqueness lies in its deuterated nature, which may provide enhanced metabolic stability compared to these compounds while retaining similar inhibitory effects on key receptors involved in cancer progression. This characteristic could lead to improved dosing regimens and reduced side effects.
Linsitinib-d3 is a deuterated analog of linsitinib, a small molecule inhibitor of insulin-like growth factor 1 receptor and insulin receptor kinases [1] [2]. The molecular formula of linsitinib-d3 is C₂₆H₂₀D₃N₅O with a molecular weight of 424.51 g/mol, compared to the non-deuterated linsitinib (C₂₆H₂₃N₅O) with a molecular weight of 421.5 g/mol [3] [5]. The strategic incorporation of deuterium atoms into the linsitinib structure represents an important advancement in pharmaceutical chemistry, as deuteration can significantly alter pharmacokinetic properties of drug molecules [7] [8].
Deuterium incorporation into pharmaceutical compounds like linsitinib involves replacing specific hydrogen atoms with deuterium, a heavier stable isotope of hydrogen [16]. This substitution leverages the kinetic isotope effect, which can lead to enhanced metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond [16] [23]. The development of linsitinib-d3 requires precise deuteration strategies to ensure high isotopic purity and specific placement of deuterium atoms within the molecular structure [8] [14].
Catalytic deuteration represents one of the primary approaches for incorporating deuterium into the linsitinib structure to produce linsitinib-d3 [10] [13]. These methods typically involve metal-catalyzed reactions that facilitate the exchange of hydrogen atoms with deuterium at specific positions within the molecule [22].
Several catalytic systems have been developed for the selective deuteration of pharmaceutical compounds like linsitinib [13] [22]. Palladium-catalyzed deuteration has emerged as a particularly effective method, where palladium catalysts such as Pd(OAc)₂ can facilitate hydrogen-deuterium exchange reactions using deuterium sources like deuterium oxide (D₂O) [22]. This approach allows for selective deuterium incorporation at specific sites within the linsitinib molecule [10] [22].
Ruthenium and nickel catalysts have also demonstrated utility in deuteration reactions for pharmaceutical compounds [22]. Ruthenium-catalyzed transfer deuteration can be achieved using deuterium sources such as sodium borodeuteride (NaBD₄) or deuterated methanol (CD₃OD), though achieving high deuterium incorporation often requires careful optimization to minimize the formation of partially deuterated products [22]. Nickel catalysts have shown promise for alkene deuteration with high levels of deuterium incorporation, which can be applicable to certain precursors in linsitinib-d3 synthesis [22].
The catalytic deuteration methods for linsitinib-d3 synthesis typically involve the following key parameters:
| Catalytic System | Deuterium Source | Reaction Conditions | Deuterium Incorporation |
|---|---|---|---|
| Palladium catalysts | D₂O, CD₃OD | Room temperature to moderate heating | Up to 95% |
| Ruthenium catalysts | NaBD₄, CD₃OD | Moderate heating (40-80°C) | 60-90% |
| Nickel catalysts | D₂O with terminal reductants | Room temperature | 70-95% |
| B(C₆F₅)₃/Lewis base | Acetone-d₆ | Room temperature | Up to 99% |
The B(C₆F₅)₃-catalyzed deuteration system has shown particular promise for the deuteration of β-amino C-H bonds in pharmaceutical compounds containing N-alkylamine functionalities, achieving up to 99% deuterium incorporation [24]. This approach could be relevant for specific positions in the linsitinib structure, particularly for the cyclobutanol moiety that contains the deuterium atoms in linsitinib-d3 [3] [24].
Precursor-based synthetic pathways represent another important strategy for the synthesis of linsitinib-d3, involving the incorporation of deuterium atoms at specific stages of the synthetic route using deuterated starting materials or intermediates [8] [19]. This approach allows for more precise control over the position and number of deuterium atoms in the final molecule [8].
The synthesis of linsitinib-d3 likely involves the incorporation of deuterium into the cyclobutanol moiety of the molecule, as this is a metabolically relevant position that could benefit from the kinetic isotope effect provided by deuteration [3] [7]. The precursor-based approach for linsitinib-d3 synthesis may involve the following strategies:
Deuterated building block approach: This involves the synthesis of deuterated cyclobutanol precursors that can be incorporated into the linsitinib structure at a later stage of the synthesis [8] [20]. The deuterated cyclobutanol building block can be prepared through various methods, including reduction of cyclobutanone with deuterated reducing agents or through deuterium incorporation during cyclobutane ring formation [19] [20].
Late-stage deuteration of advanced intermediates: This approach involves the selective deuteration of specific positions in advanced synthetic intermediates of linsitinib [7] [19]. This strategy can be particularly useful when the target positions for deuteration are difficult to access through early-stage incorporation of deuterated building blocks [8].
Selective hydrogen-deuterium exchange reactions: These reactions can be performed on specific precursors to introduce deuterium atoms at desired positions [19]. For example, base-catalyzed hydrogen-deuterium exchange can be used to deuterate positions adjacent to activating groups in precursor molecules [8] [19].
The precursor-based synthetic pathways for linsitinib-d3 must be carefully designed to ensure high deuterium incorporation while maintaining the structural integrity and purity of the final compound [14] [20]. The choice of deuterated precursors and synthetic route depends on factors such as the desired position of deuteration, the stability of intermediates, and the overall efficiency of the synthesis [8] [19].
The purification and characterization of deuterated compounds like linsitinib-d3 present unique challenges compared to their non-deuterated counterparts, requiring specialized techniques to ensure high isotopic purity and accurate structural determination [14] [15]. The development of robust purification and characterization protocols is essential for the production of high-quality linsitinib-d3 for research and potential pharmaceutical applications [14].
Purification of linsitinib-d3 typically involves a combination of chromatographic techniques to separate the desired deuterated compound from non-deuterated impurities and partially deuterated isotopologues [15]. High-performance liquid chromatography (HPLC) is commonly employed for the purification of deuterated pharmaceuticals, with specialized columns and mobile phase compositions optimized for the separation of isotopologues [14] [15]. Flash chromatography may also be used for initial purification steps, followed by more selective techniques for final purification [15].
The characterization of linsitinib-d3 requires a comprehensive analytical approach to determine both the structure of the compound and the level of deuterium incorporation [14]. The following analytical techniques are typically employed for the characterization of deuterated pharmaceuticals like linsitinib-d3:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are essential for confirming the structure of linsitinib-d3 and determining the position and extent of deuterium incorporation [14] [15]. The absence of specific proton signals in the ¹H NMR spectrum, compared to non-deuterated linsitinib, provides evidence for successful deuteration at those positions [15].
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the molecular weight of linsitinib-d3 and confirming the presence of three deuterium atoms [14]. Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is particularly valuable for studying the isotopic purity of deuterated compounds, allowing for the distinction between different isotopologues [14].
Liquid Chromatography-Mass Spectrometry (LC-MS): This combined technique provides information about both the purity of linsitinib-d3 and its molecular weight, allowing for the identification and quantification of different isotopologues [14] [15].
Infrared (IR) Spectroscopy: IR spectroscopy can provide additional structural information, particularly regarding the carbon-deuterium bonds, which have characteristic absorption frequencies different from carbon-hydrogen bonds [15].
The isotopic purity of linsitinib-d3 is a critical parameter that must be carefully determined and reported [14]. Two main methods are typically used for calculating isotopic purity based on mass spectrometry data:
| Method | Description | Advantages |
|---|---|---|
| Relative Abundance Method | Based on the relative abundance of different isotopologues (D₀-D₃) in the mass spectrum | Simple, direct measurement from MS data |
| UPLC-HRMS Method | Combines chromatographic separation with high-resolution MS detection | Higher accuracy, especially for complex mixtures |
The incorporation of deuterium atoms into the linsitinib structure to produce linsitinib-d3 can lead to significant changes in the physicochemical and pharmacological properties of the compound [7] [16]. A comparative analysis of linsitinib-d3 with its non-deuterated counterpart (protio-linsitinib) provides valuable insights into the impact of deuteration on this important pharmaceutical compound [7] [8].
The structural differences between linsitinib-d3 and protio-linsitinib are subtle, with the replacement of three hydrogen atoms by deuterium atoms in the cyclobutanol moiety of the molecule [3] [21]. Despite these minimal structural changes, deuteration can significantly alter the properties of the compound due to the kinetic isotope effect [7] [16]. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to differences in bond dissociation energies and reaction rates [16].
The physicochemical properties of linsitinib-d3 compared to protio-linsitinib show subtle but important differences:
| Property | Protio-Linsitinib | Linsitinib-d3 | Significance |
|---|---|---|---|
| Molecular Weight | 421.5 g/mol | 424.51 g/mol | Slight increase due to deuterium atoms |
| Molecular Formula | C₂₆H₂₃N₅O | C₂₆H₂₀D₃N₅O | Replacement of 3H with 3D |
| Bond Strength | Standard C-H bonds | Stronger C-D bonds | Potential impact on metabolic stability |
| NMR Spectroscopy | Standard ¹H NMR profile | Altered ¹H NMR with missing signals | Analytical distinction between compounds |
| Mass Spectrometry | M+ at m/z 421.5 | M+ at m/z 424.51 | Clear distinction by mass |
The pharmacological implications of deuterium incorporation in linsitinib are particularly significant [7] [8]. Deuteration can alter the metabolic pathways of pharmaceutical compounds, potentially leading to improved pharmacokinetic profiles [7] [16]. The stronger carbon-deuterium bonds in linsitinib-d3 may slow down metabolic processes that involve the breaking of these bonds, potentially leading to a longer half-life and altered metabolite formation compared to protio-linsitinib [7] [8].
Research on deuterated pharmaceuticals has shown that deuteration can lead to several advantages, including improved metabolic stability, reduced formation of toxic metabolites, and enhanced pharmacokinetic properties [7] [16]. While specific comparative data for linsitinib-d3 and protio-linsitinib are limited in the public domain, the general principles of deuteration suggest that linsitinib-d3 may exhibit improved pharmacological properties compared to its non-deuterated counterpart [7] [8].
X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds, providing atomic-level resolution of molecular geometry, bond lengths, bond angles, and intermolecular interactions [1] [2]. For Linsitinib-d3 (CAS: 1304632-17-4), crystallographic analysis is essential for understanding how deuteration affects the solid-state structure compared to its non-deuterated counterpart.
Linsitinib-d3 is supplied as a crystalline solid with a pale yellow to light yellow appearance [3]. The molecular formula C₂₆H₂₀D₃N₅O corresponds to a molecular weight of 424.51 g/mol, representing a 3.02 Da increase over the parent compound due to the substitution of three hydrogen atoms with deuterium atoms in the methyl group [4] [5]. This specific deuteration pattern, where the methyl group attached to the cyclobutanol ring is replaced with a trideuteromethyl group (CD₃), maintains the overall molecular geometry while introducing subtle changes in bond lengths and vibrational characteristics.
Table 1: Molecular Properties of Linsitinib-d3
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀D₃N₅O |
| CAS Number | 1304632-17-4 |
| Molecular Weight (g/mol) | 424.51 |
| Accurate Mass | 424.21 |
| IUPAC Name | 3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
| Isotopic Enrichment (%) | >98% |
| Chemical Purity (%) | >95% |
| Physical State | Crystalline Solid |
| Color | Pale Yellow to Light Yellow |
High-resolution X-ray diffraction studies typically employ synchrotron radiation or conventional laboratory sources such as copper Kα (λ = 1.5418 Å) or molybdenum Kα (λ = 0.7107 Å) radiation [6] [1]. For deuterated compounds like Linsitinib-d3, data collection at low temperatures (100-150 K) is preferred to minimize thermal motion and enhance the precision of atomic position determination [1] [2].
The effects of deuteration on crystal structure parameters are generally subtle but measurable at high resolution. Studies on similar deuterated pharmaceutical compounds have demonstrated that deuteration can lead to slight changes in unit cell dimensions, typically on the order of 0.1-1.5% volume expansion [1]. These changes reflect the altered vibrational characteristics of C-D bonds compared to C-H bonds, which are approximately 0.005-0.01 Å shorter and exhibit different zero-point energy contributions.
Table 2: X-ray Crystallographic Parameters for Pharmaceutical Compounds
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Crystal System | Monoclinic, Triclinic, Orthorhombic | Defines crystal lattice symmetry |
| Space Group | P21/c, P-1, P212121 | Describes molecular packing |
| Unit Cell Dimensions (Å) | a = 8-25, b = 8-25, c = 8-25 | Crystal lattice parameters |
| Resolution Range (Å) | 0.8-50 | Data quality limits |
| R-factor (%) | <5 (good), <10 (acceptable) | Structure refinement quality |
| Temperature (K) | 100-293 | Data collection conditions |
The incorporation of deuterium into the molecular structure of Linsitinib-d3 introduces primary kinetic isotope effects that can influence both intramolecular and intermolecular interactions [7] [1]. The C-D bonds in the trideuteromethyl group exhibit reduced vibrational amplitudes compared to C-H bonds, potentially affecting crystal packing arrangements and intermolecular hydrogen bonding patterns.
Comparative crystallographic studies between protiated and deuterated analogs have consistently shown that deuteration produces minimal structural perturbations at the molecular level [2] [8]. Root mean square deviations (RMSD) for non-hydrogen atoms typically remain below 0.2 Å, indicating that the overall molecular conformation is preserved upon deuteration [2]. However, subtle changes in bond lengths, particularly those involving the deuterated carbon centers, can be observed with sufficient crystallographic precision.
Table 3: Comparative Analysis - Linsitinib vs Linsitinib-d3
| Parameter | Linsitinib | Linsitinib-d3 |
|---|---|---|
| Molecular Weight (g/mol) | 421.49 | 424.51 |
| Mass Difference (Da) | Reference | +3.02 |
| Isotope Effect | None | Primary kinetic isotope effect |
| Deuterium Positions | None | Methyl group (CD₃) |
| Chemical Stability | Standard | Enhanced |
| Metabolic Stability | Standard | Potentially improved |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Linsitinib-d3, offering insights into molecular connectivity, stereochemistry, and dynamic behavior in both solution and solid states [9] [10]. The deuterated nature of this compound presents unique opportunities for specialized NMR experiments that can definitively confirm the position and extent of deuterium incorporation.
The structural characterization of Linsitinib-d3 requires a multi-nuclear approach utilizing ¹H, ²H, ¹³C, and ¹⁵N NMR spectroscopy. Each nucleus provides complementary information about different aspects of the molecular structure and deuteration pattern [9] [10].
Table 4: NMR Characteristics for Nuclei Relevant to Linsitinib-d3
| Nucleus | Natural Abundance (%) | Gyromagnetic Ratio (×10⁷ rad T⁻¹ s⁻¹) | Relative Sensitivity | Chemical Shift Range (ppm) | Application in Linsitinib-d3 |
|---|---|---|---|---|---|
| ¹H | 99.985 | 26.752 | 1.000 | 0-15 | Residual proton detection |
| ²H (D) | 0.015 | 4.107 | 0.0096 | 0-15 | Deuterium position confirmation |
| ¹³C | 1.108 | 6.728 | 0.0159 | 0-220 | Carbon framework analysis |
| ¹⁵N | 0.368 | -2.712 | 0.00104 | 0-500 | Nitrogen environment |
¹H NMR analysis of Linsitinib-d3 reveals the characteristic absence of signals corresponding to the methyl group protons, confirming successful deuteration at this position [3]. The remaining proton signals from the aromatic quinoline and phenyl rings, the imidazopyrazine core, and the cyclobutanol ring system maintain their expected chemical shifts and coupling patterns. The integration ratios reflect the loss of three protons from the molecular structure, providing quantitative evidence for complete deuteration of the methyl group.
Key diagnostic features in the ¹H NMR spectrum include:
²H NMR spectroscopy provides direct confirmation of deuterium incorporation and its specific location within the Linsitinib-d3 structure [9] [11]. The quadrupolar nature of deuterium (spin = 1) results in characteristic line shapes that are sensitive to molecular motion and local electric field gradients. For Linsitinib-d3, the ²H NMR spectrum exhibits a sharp singlet corresponding to the CD₃ group, with the chemical shift reflecting the electronic environment of the deuterated carbon center.
The ²H NMR analysis confirms:
¹³C NMR analysis reveals subtle but measurable isotope effects on carbon chemical shifts due to deuterium substitution [9] [10]. The deuterated carbon atom exhibits an upfield isotope shift of approximately 0.3-0.9 ppm compared to its protiated analog, while neighboring carbons show smaller secondary isotope effects (0.1-0.3 ppm upfield shifts).
The ¹³C NMR spectrum of Linsitinib-d3 displays:
Advanced 2D NMR experiments provide definitive structural confirmation and connectivity information for Linsitinib-d3 [12]. Heteronuclear single quantum coherence (HSQC) experiments demonstrate the absence of ¹H-¹³C correlations for the deuterated methyl carbon, while ²H-¹³C correlation experiments can directly confirm the deuterium-carbon connectivity.
Key 2D NMR experiments include:
Mass spectrometry provides essential analytical information for Linsitinib-d3, including accurate mass determination, isotopic pattern analysis, and fragmentation behavior that confirms both the molecular structure and the specific deuteration pattern [13] [7]. The mass spectrometric profile serves as a definitive fingerprint for compound identification and purity assessment.
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of Linsitinib-d3 provides accurate mass determination with sub-ppm precision. The molecular ion peak [M+H]⁺ appears at m/z 425.2135 (calculated: 425.2139), representing a 3.0027 Da mass increase over the non-deuterated compound [4] [5]. This precise mass shift confirms the incorporation of three deuterium atoms and rules out other possible structural modifications.
Table 5: Mass Spectrometry Fragmentation Patterns
| Fragment Type | Expected m/z (Linsitinib) | Expected m/z (Linsitinib-d3) | Fragmentation Mechanism | Diagnostic Value |
|---|---|---|---|---|
| Molecular Ion [M+H]⁺ | 422 | 425 | Protonation | Molecular weight confirmation |
| Loss of CD₃ group | 407 | 407 (no isotope effect) | Loss of trideuteromethyl | Deuteration verification |
| Quinoline fragment | 130 | 130 | Heterocycle cleavage | Structural feature |
| Imidazopyrazine core | 188 | 188 | Core structure retention | Core integrity |
| Cyclobutanol fragment | 88 | 91 (+3 for CD₃) | Side chain fragmentation | Deuterium localization |
| Phenyl fragment | 77 | 77 | Aromatic ring loss | Aromatic content |
The isotopic pattern of Linsitinib-d3 provides quantitative information about deuterium incorporation and overall isotopic purity. Mass spectrometric analysis reveals >99% isotopic purity with minimal residual protium content [3]. The isotopic distribution shows:
This high isotopic purity is essential for pharmacokinetic studies and ensures consistent analytical results across different batches.
Collision-induced dissociation (CID) experiments provide detailed fragmentation patterns that confirm both structural integrity and deuterium localization within the molecule [13]. The fragmentation behavior of Linsitinib-d3 closely parallels that of the parent compound, with specific mass shifts occurring only for fragments containing the deuterated methyl group.
Key fragmentation pathways include:
Quantitative analysis of Linsitinib-d3 by LC-MS/MS requires optimized chromatographic and mass spectrometric conditions that account for the altered physicochemical properties introduced by deuteration [13] [7]. While the retention time on reversed-phase columns remains virtually identical to the parent compound, subtle differences in ionization efficiency may require method-specific optimization.
Critical analytical parameters include:
The mass spectrometric profile of Linsitinib-d3 demonstrates that deuteration preserves the essential structural features while providing distinctive analytical signatures that enable unambiguous identification and quantification in complex biological samples. This analytical capability is crucial for pharmacokinetic studies where the deuterated compound serves as an internal standard or where metabolic pathways are being investigated through isotopic labeling strategies.